molecular formula C19H19N3 B162535 Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- CAS No. 125988-97-8

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-

Katalognummer B162535
CAS-Nummer: 125988-97-8
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: XXPDMUZOMLZQPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of quinoline derivatives and has been extensively studied for its potential in various fields, including medicinal chemistry, material science, and organic synthesis.

Wirkmechanismus

The mechanism of action of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with cellular receptors.

Biochemische Und Physiologische Effekte

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit bacterial and viral growth, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-. One potential direction is the investigation of its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for drug development. Finally, the exploration of new synthetic methods for the preparation of this compound could lead to the development of more efficient and cost-effective routes for its production.

Synthesemethoden

The synthesis of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- can be achieved through several methods. One of the most common methods involves the condensation reaction between an o-phenylenediamine and a ketone or aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of the desired quinoxaline derivative.

Wissenschaftliche Forschungsanwendungen

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been extensively studied for its potential in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

125988-97-8

Produktname

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-

Molekularformel

C19H19N3

Molekulargewicht

289.4 g/mol

IUPAC-Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-methylquinoxaline

InChI

InChI=1S/C19H19N3/c1-14-18(21-17-10-4-3-9-16(17)20-14)13-22-12-6-8-15-7-2-5-11-19(15)22/h2-5,7,9-11H,6,8,12-13H2,1H3

InChI-Schlüssel

XXPDMUZOMLZQPV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43

Kanonische SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43

Synonyme

QUINOXALINE, 2-[(3,4-DIHYDRO-1(2H)-QUINOLINYL)METHYL]-3-METHYL-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.